molecular formula C17H13NO B11865616 Ethanone, 2-phenyl-1-(8-quinolinyl)- CAS No. 90029-05-3

Ethanone, 2-phenyl-1-(8-quinolinyl)-

Cat. No.: B11865616
CAS No.: 90029-05-3
M. Wt: 247.29 g/mol
InChI Key: XDCOSIINRIGYJY-UHFFFAOYSA-N
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Description

Significance of Quinoline-Based Architectures in Contemporary Chemical Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry and material science. walisongo.ac.idrsc.orgarabjchem.org This structural motif is prevalent in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. arabjchem.org The versatility of the quinoline ring allows for the design and synthesis of novel bioactive molecules with diverse pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects. rsc.orgarabjchem.org

In the context of medicinal chemistry, quinoline derivatives have been instrumental in the development of numerous therapeutic agents. arabjchem.org The unique chemical structure of quinoline and the ability to modify its substituents have enabled researchers to design potent drugs that can interact with various biological targets. rsc.org The planar nature of the quinoline ring system also allows it to intercalate with DNA, a property that has been exploited in the development of anticancer agents. orientjchem.org

Beyond its medicinal applications, the quinoline nucleus is also of significant interest in material science. The extended π-conjugated system of quinoline derivatives imparts them with interesting photophysical properties, such as fluorescence and phosphorescence. researchgate.net These properties can be fine-tuned through chemical modifications, making quinoline-based compounds promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. mdpi.com The ability of the quinoline nitrogen to coordinate with metal ions has also led to the development of quinoline-based ligands for catalysis and metal-ion sensing.

Scope and Relevance of Ethanone (B97240), 2-phenyl-1-(8-quinolinyl)- in Advanced Organic Synthesis and Material Science

While extensive research specifically detailing the applications of Ethanone, 2-phenyl-1-(8-quinolinyl)- is not widely available in the public domain, its structural features suggest significant potential in both advanced organic synthesis and material science. As an 8-acylquinoline, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The ketone functionality is a reactive handle for a variety of organic transformations, such as nucleophilic additions, reductions, and condensations.

In the realm of material science, the combination of the quinoline core and the phenyl ethanone moiety in Ethanone, 2-phenyl-1-(8-quinolinyl)- suggests the potential for interesting photophysical properties. The extended conjugation and the presence of both electron-donating and electron-withdrawing groups could lead to compounds with tailored absorption and emission characteristics. Such molecules could be explored as building blocks for fluorescent probes, organic electronic materials, or photoactive compounds. The chelating ability of the 8-acylquinoline scaffold could also be exploited in the design of metal-organic frameworks (MOFs) or coordination polymers with specific catalytic or sensory functions. Further research into the synthesis and characterization of Ethanone, 2-phenyl-1-(8-quinolinyl)- is warranted to fully explore its potential in these cutting-edge fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90029-05-3

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-phenyl-1-quinolin-8-ylethanone

InChI

InChI=1S/C17H13NO/c19-16(12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-18-17(14)15/h1-11H,12H2

InChI Key

XDCOSIINRIGYJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthetic Methodologies for Ethanone, 2 Phenyl 1 8 Quinolinyl and Structural Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Functionalization

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing access to a wide array of substituted derivatives.

Friedländer Annulation and its Derivatives for Quinoline Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a fundamental and straightforward method for synthesizing quinolines. wikipedia.orgnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone. organic-chemistry.org The reaction is catalyzed by either acid or base and proceeds through an initial aldol (B89426) condensation followed by cyclodehydration. organic-chemistry.orgacs.orgresearchgate.net

Two primary mechanisms have been proposed for the Friedländer reaction. wikipedia.org The first involves an initial aldol addition of the enolizable ketone to the 2-aminoaryl carbonyl compound, followed by cyclization and dehydration. The second mechanism suggests the initial formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol condensation and subsequent elimination of water. wikipedia.org

Over the years, numerous modifications and improvements to the classical Friedländer reaction have been developed to enhance yields, broaden the substrate scope, and employ milder reaction conditions. A variety of catalysts have been explored, including:

Brønsted acids: p-toluenesulfonic acid, trifluoroacetic acid. wikipedia.orgorganic-chemistry.org

Lewis acids: Zinc chloride, neodymium(III) nitrate (B79036) hexahydrate, bismuth(III) triflate. wikipedia.orgijcce.ac.irresearchgate.net

Heterogeneous catalysts: Silica-supported P2O5, Amberlyst-15, and various polymer-supported catalysts. nih.govijcce.ac.ir

Ionic liquids and metal-organic frameworks (MOFs) have also been utilized as both catalysts and reaction media. organic-chemistry.orgresearchgate.net

These advancements have made the Friedländer annulation a highly versatile and widely used method for the synthesis of polysubstituted quinolines. acs.orgsemanticscholar.orgresearchgate.net

Multicomponent Reaction Strategies toward Substituted Quinolines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted quinolines in a single step from multiple starting materials. rsc.org Several classical named reactions for quinoline synthesis can be considered MCRs or have been adapted into MCR strategies.

Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net It is a modification of the Skraup synthesis and can be catalyzed by Brønsted or Lewis acids. wikipedia.orgacs.org The α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org

Combes Quinoline Synthesis: First reported in 1888, the Combes synthesis utilizes the condensation of an aniline (B41778) with a β-diketone to form 2,4-disubstituted quinolines. wikipedia.orgpharmaguideline.com The reaction is typically catalyzed by strong acids like sulfuric acid, which facilitates the cyclization of an intermediate enamine. wikipedia.orgiipseries.org Polyphosphoric acid (PPA) and polyphosphoric ester (PPE) have also been employed as effective dehydrating and cyclizing agents. wikipedia.org

Gould-Jacobs Reaction: This method provides access to 4-hydroxyquinoline (B1666331) derivatives from the reaction of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikiwand.comwikipedia.orgdrugfuture.com The reaction proceeds through a condensation-substitution to form an anilidomethylenemalonate intermediate, which then undergoes thermal cyclization. wikiwand.comablelab.eu Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikiwand.comwikipedia.org

Modern MCRs for quinoline synthesis often employ transition metal catalysts or organocatalysts to achieve high efficiency and selectivity. For instance, a titanium-catalyzed three-component coupling of anilines, alkynes, and isocyanides has been developed to produce a variety of substituted quinolines. nih.govresearchgate.net Another metal-free approach involves the reaction of aromatic amines, aldehydes, and tertiary amines, where the tertiary amine serves as a vinyl source for the construction of the pyridine (B92270) ring. acs.org These strategies highlight the power of MCRs in rapidly generating diverse quinoline libraries. rsc.org

Targeted Synthesis of Ethanone (B97240), 2-phenyl-1-(8-quinolinyl)- Scaffolds

The synthesis of 8-acylquinolines, including the target compound "Ethanone, 2-phenyl-1-(8-quinolinyl)-", can be achieved through direct functionalization of the quinoline core or by constructing the quinoline ring from appropriately substituted precursors.

Direct Acylation and Related Carbonyl Introduction Methods

Direct C-H functionalization of the quinoline ring represents an attractive and atom-economical strategy for introducing acyl groups. The regioselectivity of these reactions is a key challenge due to the presence of multiple C-H bonds. nih.gov The C8 position of quinoline can be selectively functionalized, often through the use of a directing group.

One of the most effective strategies involves the use of quinoline N-oxides. The N-oxide moiety acts as a directing group, facilitating transition-metal-catalyzed C-H activation at the C8 position. researchgate.netresearchgate.net Palladium-catalyzed reactions have been particularly successful in this regard. For example, the C8-selective acylation of quinoline N-oxides with α-oxocarboxylic acids has been developed, proceeding under mild conditions with excellent regioselectivity. researchgate.net A "one-pot" protocol for the synthesis of 8-acylated 2-quinolinones has also been reported, involving a palladium-catalyzed acylation of quinoline N-oxides. acs.org

Other transition metals like rhodium and iridium have also been employed for the C8-functionalization of quinolines. acs.orgnih.gov While direct Friedel-Crafts acylation of quinoline itself is challenging and often leads to complex mixtures, the use of N-oxide as a directing group has enabled the development of highly regioselective acylation methods.

Precursor-Based Synthetic Routes for 8-Quinolinyl Ketones

An alternative to direct acylation is the synthesis of 8-quinolinyl ketones from precursors that already contain the desired functionality or a group that can be readily converted to a ketone. This approach often involves the construction of the quinoline ring using one of the classical methods described in section 2.1, starting with a substituted aniline.

For instance, an ortho-substituted aniline bearing a precursor to the acyl group can be reacted with an appropriate partner in a Friedländer, Doebner-von Miller, or Combes synthesis. The choice of the precursor group is crucial and should be stable to the quinoline-forming reaction conditions and easily convertible to the desired ketone.

A recently developed copper-catalyzed protocol offers a [3+2+1] annulation strategy for the synthesis of 8-acylquinolines starting from anthranils and phenylacetaldehydes. researchgate.net This method is particularly useful for accessing 8-formylquinolines, which are otherwise difficult to prepare. researchgate.net

Catalytic Advancements in Ethanone, 2-phenyl-1-(8-quinolinyl)- Synthesis

Modern catalytic methods have significantly advanced the synthesis of functionalized quinolines, including 8-acyl derivatives. Transition metal catalysis, in particular, has been instrumental in developing efficient and selective C-C bond-forming reactions on the quinoline nucleus. nih.govacs.org

Palladium catalysis has been extensively used for the C-H activation and subsequent functionalization of quinolines. As mentioned previously, the use of quinoline N-oxides as directing groups has enabled highly regioselective C8-acylation reactions. researchgate.netacs.org Mechanistic studies and the isolation of palladacycle intermediates support the proposed catalytic cycles. acs.org

Beyond palladium, other transition metals have shown promise. Ruthenium-catalyzed reactions, for example, have been employed for the direct arylation of C-H bonds in quinoline derivatives. nih.gov Gold catalysis has been utilized in annulation reactions to construct the quinoline scaffold. mdpi.com Cobalt-catalyzed radical reactions have also been explored for the synthesis of complex heterocyclic systems. nih.gov

The development of novel catalytic systems continues to be an active area of research, with a focus on using earth-abundant metals, developing metal-free catalytic systems, and employing photocatalysis. mdpi.comrsc.org These advancements are paving the way for more sustainable and efficient syntheses of "Ethanone, 2-phenyl-1-(8-quinolinyl)-" and other valuable quinoline derivatives.

Table of Synthetic Reactions for Quinoline Core Functionalization

Reaction Name Reactants Key Features
Friedländer Annulation 2-Aminoaryl aldehyde/ketone + α-Methylene ketone Acid or base catalyzed; forms polysubstituted quinolines. wikipedia.orgorganic-chemistry.org
Doebner-von Miller Reaction Aniline + α,β-Unsaturated carbonyl compound Acid catalyzed; a modification of the Skraup synthesis. wikipedia.orgslideshare.net
Combes Quinoline Synthesis Aniline + β-Diketone Acid catalyzed; yields 2,4-disubstituted quinolines. wikipedia.orgpharmaguideline.com

| Gould-Jacobs Reaction | Aniline + Alkoxymethylenemalonate ester | Leads to 4-hydroxyquinoline derivatives. wikiwand.comwikipedia.org |

Table of Catalysts Used in Quinoline Synthesis

Catalyst Type Examples Application
Brønsted Acids p-Toluenesulfonic acid, Trifluoroacetic acid Friedländer Annulation, Doebner-von Miller Reaction. wikipedia.orgorganic-chemistry.org
Lewis Acids ZnCl₂, Nd(NO₃)₃·6H₂O, Bi(OTf)₃ Friedländer Annulation, Combes Synthesis. wikipedia.orgijcce.ac.irresearchgate.net
Transition Metals Palladium, Rhodium, Iridium, Ruthenium, Copper, Gold C-H Activation, Acylation, Annulation reactions. nih.govresearchgate.netacs.orgmdpi.com

| Heterogeneous Catalysts | Silica-supported P₂O₅, Amberlyst-15 | Friedländer Annulation. nih.govijcce.ac.ir |

Transition Metal-Mediated Cyclizations and Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. ias.ac.in These methods are particularly valuable for constructing the quinoline scaffold and for introducing aryl and acyl groups. ias.ac.in While traditional methods for quinoline synthesis exist, transition-metal-catalyzed approaches often provide milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives. ias.ac.in

Copper and palladium complexes are among the most utilized catalysts in this context. For instance, copper-catalyzed domino reactions have been developed to construct quinoline motifs from readily available starting materials. ias.ac.in Similarly, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed in domino sequences to build the quinoline ring system. ias.ac.in These reactions often proceed through intermediates that subsequently undergo cyclization to form the heterocyclic core.

The introduction of the 2-phenylacetyl group at the 8-position of the quinoline ring can be envisaged through cross-coupling strategies. Although a direct one-step synthesis of Ethanone, 2-phenyl-1-(8-quinolinyl)- via a single cross-coupling reaction is not commonly reported, a multi-step approach involving an initial cross-coupling to introduce a suitable functional group at the 8-position, followed by elaboration to the desired ketone, is a feasible synthetic route.

Table 1: Examples of Transition Metal-Mediated Reactions in Quinoline Synthesis

Catalyst/ReagentReaction TypeApplication in Quinoline SynthesisReference
Palladium ComplexesCross-Coupling/Domino ReactionsConstruction of the quinoline core from o-bromoanilines and cyclopropanols. ias.ac.in ias.ac.in
Copper Bromide/Zinc IodideC-H Activation/CouplingSynthesis of quinolines via C-H activation pathways. ias.ac.in ias.ac.in
Copper(II) Chloride/Potassium HydroxideOxidative CyclizationFormation of quinoline derivatives through the oxidative cyclization of anilines with ketones. ias.ac.in ias.ac.in

C-H Activation Strategies in Quinoline Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including quinolines. nih.gov This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov For the quinoline ring system, C-H activation can be directed to various positions, with significant research focused on achieving regioselectivity, particularly at the C2 and C8 positions. acs.orgnih.gov

The use of a directing group is a common and effective strategy to control the regioselectivity of C-H activation. nih.gov In the case of quinolines, the nitrogen atom of the ring can act as an inherent directing group, often favoring functionalization at the C2 or C8 position depending on the metal catalyst and reaction conditions. nih.gov To enhance selectivity for the C8 position, the quinoline can be converted to its corresponding N-oxide. acs.orgnih.gov The N-oxide moiety acts as a more effective directing group, facilitating metal-catalyzed C-H activation at the sterically accessible C8 position. acs.orgnih.gov

Palladium-catalyzed reactions have been successfully employed for the C8-selective arylation of quinoline N-oxides. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed through an inner-sphere concerted metalation-deprotonation (CMD) pathway. nih.gov Following the C-H functionalization at the C8 position, the N-oxide can be readily removed through reduction to afford the desired 8-substituted quinoline. nih.gov Furthermore, C8-selective acylation of quinoline N-oxides with α-oxocarboxylic acids has also been achieved using palladium catalysis, providing a direct route to 8-acylquinolines. scispace.com

Table 2: C-H Activation Approaches for Quinoline Functionalization

Catalyst SystemDirecting GroupPosition FunctionalizedType of FunctionalizationReference
Pd(OAc)₂N-OxideC8Arylation acs.orgnih.gov
Rhodium(III) ComplexesN-OxideC8Alkenylation, Alkylation acs.orgfigshare.com
Palladium CatalystsN-OxideC8Acylation scispace.com

Microwave-Assisted Synthetic Protocols for Quinoline Derivatives

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. ingentaconnect.comeurekaselect.combenthamdirect.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinolines. ingentaconnect.comeurekaselect.combenthamdirect.com

The Friedländer synthesis, a classic method for constructing the quinoline ring system from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be efficiently performed under microwave irradiation. proquest.commdpi.com For example, the reaction of 2-aminophenylketones with cyclic ketones in the presence of acetic acid as both a solvent and catalyst is dramatically accelerated by microwave heating, with reactions completing in minutes in excellent yield, whereas the unassisted reaction proceeds very slowly over several days with poor yields. proquest.com

Microwave irradiation has also been successfully applied to multicomponent reactions for the synthesis of complex quinoline-based hybrids. acs.org These one-pot procedures benefit from the rapid heating and controlled temperature profiles achievable with microwave technology, leading to the efficient assembly of diverse molecular scaffolds. acs.org The use of microwave-assisted protocols aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions or the use of more environmentally benign solvents. ingentaconnect.comeurekaselect.combenthamdirect.commdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

ReactionConventional HeatingMicrowave IrradiationReference
Friedländer SynthesisSeveral days, poor yield5 minutes, excellent yield proquest.com
Three-Component Synthesis of Dihydropyridopyrimidines8 hours (reflux)8-20 minutes acs.org
Friedländer Synthesis with Solid Acid CatalystNot specifiedShorter reaction times mdpi.com

Regioselective Synthesis of 8-Quinolinyl Substituted Compounds

Achieving regioselectivity in the functionalization of the quinoline ring is a significant challenge in synthetic chemistry due to the presence of multiple reactive positions. The C8 position is of particular interest, and several strategies have been developed to direct reactions to this site with high selectivity.

As previously discussed in the context of C-H activation (Section 2.3.2), the use of directing groups is a paramount strategy for achieving regioselective functionalization. The 8-aminoquinoline (B160924) moiety itself has been extensively utilized as a powerful bidentate directing group in a wide array of transition metal-catalyzed C-H functionalization reactions. semanticscholar.orgnih.govresearchgate.networktribe.com This directing group coordinates to the metal center, positioning it in close proximity to the C-H bond of a substrate, thereby facilitating its activation. However, for the functionalization of the quinoline ring itself at the C8 position, other directing groups are required.

The conversion of quinoline to its N-oxide is a highly effective method for directing functionalization to the C8 position. acs.orgnih.gov This strategy has been successfully applied in palladium-catalyzed C8-selective arylations. acs.orgnih.gov The N-oxide group not only directs the metal catalyst to the peri C-H bond but also influences the electronic properties of the quinoline ring, facilitating the desired transformation. After the C8-functionalization is complete, the N-oxide can be selectively removed by reduction. nih.gov

Beyond the N-oxide strategy, other directing groups can be installed at or near the nitrogen atom to influence the regiochemical outcome of reactions. While many directing group strategies favor functionalization at the C2 position, careful selection of the catalyst and reaction conditions can achieve C8 selectivity. nih.gov For example, rhodium-catalyzed C8 alkenylation of quinoline N-oxides has been reported. nih.gov The choice of solvent can also play a crucial role in determining the regioselectivity, with studies showing that a switch from polar aprotic solvents to acetic acid can dramatically shift the selectivity from C2 to C8 in palladium-catalyzed arylations. acs.org

Table 5: Strategies for Regioselective C8-Functionalization of Quinolines

StrategyCatalyst/ReagentsFunctional Group IntroducedKey AdvantageReference
N-Oxide Directing GroupPd(OAc)₂, AgOAcArylHigh C8 selectivity acs.orgnih.gov
N-Oxide Directing GroupRhodium(III) catalystAlkyl, AlkenylMild reaction conditions acs.orgfigshare.com
N-Oxide Directing GroupPalladium catalyst, α-oxocarboxylic acidsAcylDirect route to 8-acylquinolines scispace.com
8-Aminoquinoline as Directing GroupVarious transition metalsAryl, Alkyl, etc. (on a separate substrate)Broad applicability in C-H activation semanticscholar.orgnih.govresearchgate.networktribe.com

Chemical Reactivity and Transformation Mechanisms of Ethanone, 2 Phenyl 1 8 Quinolinyl

Electrophilic Aromatic Substitution Reactions on Heterocyclic and Aromatic Moieties

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of Ethanone (B97240), 2-phenyl-1-(8-quinolinyl)-, both the quinoline (B57606) and phenyl rings can potentially undergo EAS.

The quinoline ring system is comprised of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution on the quinoline nucleus preferentially occurs on the benzene ring portion, at positions 5 and 8.

In Ethanone, 2-phenyl-1-(8-quinolinyl)-, the 8-position is already substituted with the 2-phenyl-1-ethanone group. This substituent is an acyl group, which is strongly deactivating and meta-directing. Therefore, it will significantly reduce the reactivity of the quinoline ring towards further electrophilic attack and will direct incoming electrophiles to the positions meta to it, which are positions 5 and 7. However, position 5 is generally more favored for substitution in the quinoline ring.

The phenyl group attached to the ethanone moiety is also susceptible to electrophilic aromatic substitution. The acyl group attached to the phenyl ring via the methylene (B1212753) bridge (-CH2-CO-) will have a deactivating effect on the phenyl ring, directing incoming electrophiles to the meta position.

A summary of the expected directing effects in electrophilic aromatic substitution reactions is presented in the table below.

Aromatic RingSubstituentDirecting EffectFavored Positions for Substitution
Quinoline8-(2-phenylacetyl)Deactivating, meta-directing5 and 7
PhenylMethylene-linked acylDeactivating, meta-directing3' and 5'

Nucleophilic Additions and Substitutions Involving the Ketone and Quinoline Rings

The carbonyl carbon of the ethanone group is electrophilic and is a prime target for nucleophilic attack. This leads to a variety of nucleophilic addition reactions.

Common nucleophiles that can add to the ketone include organometallic reagents (e.g., Grignard reagents, organolithium reagents), hydrides (e.g., from sodium borohydride (B1222165), lithium aluminum hydride), cyanide, and amines. The initial addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate. Subsequent protonation yields the corresponding alcohol.

For instance, reaction with a Grignard reagent (R-MgX) would lead to a tertiary alcohol. Reduction with sodium borohydride would yield a secondary alcohol.

The quinoline ring itself can undergo nucleophilic aromatic substitution, particularly on the pyridine ring, which is electron-deficient. However, these reactions typically require harsh conditions and a strong nucleophile. The presence of the bulky 2-phenyl-1-ethanone group at the 8-position may sterically hinder nucleophilic attack on the quinoline ring.

Tautomerization and Isomerization Phenomena of Related Quinoline Derivatives

Tautomerization is a form of isomerization that involves the migration of a proton and the shifting of a double bond. For Ethanone, 2-phenyl-1-(8-quinolinyl)-, the most relevant form of tautomerism is keto-enol tautomerism.

The ethanone moiety can exist in equilibrium with its enol form. This equilibrium is typically catalyzed by either acid or base. In the enol tautomer, a hydroxyl group is attached to a carbon-carbon double bond. While the keto form is generally more stable for simple ketones, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. In the case of Ethanone, 2-phenyl-1-(8-quinolinyl)-, the enol form could be stabilized by conjugation with the quinoline ring.

Isomerization in the context of this molecule could also involve conformational changes due to rotation around the single bonds connecting the quinoline ring, the ketone, and the phenyl group. The steric bulk of the substituents may lead to preferred conformations to minimize steric hindrance.

Functional Group Interconversions and Reactions with Specific Reagents

The ketone functional group in Ethanone, 2-phenyl-1-(8-quinolinyl)- can be converted into a variety of other functional groups.

Reduction Reactions:

Reduction to an Alcohol: As mentioned earlier, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Clemmensen and Wolff-Kishner Reductions: The carbonyl group can be completely reduced to a methylene group (-CH₂-) using either the Clemmensen reduction (zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). This would convert the ethanone moiety to an ethyl group.

Oxidation Reactions:

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

Reactions with Specific Reagents:

Wittig Reaction: The ketone can react with a phosphorus ylide (Wittig reagent) to form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.

Formation of Imines and Enamines: Reaction with primary amines can form imines, while reaction with secondary amines can form enamines.

Haloform Reaction: If the methyl group of the ethanone moiety is treated with a halogen in the presence of a base, a haloform reaction can occur, leading to the formation of a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform).

The following table summarizes some key functional group interconversions of the ethanone moiety.

Reagent(s)Product Functional GroupReaction Type
NaBH₄ or LiAlH₄Secondary AlcoholReduction
Zn(Hg), HClMethylene (-CH₂-)Clemmensen Reduction
H₂NNH₂, KOHMethylene (-CH₂-)Wolff-Kishner Reduction
R₃P=CR'₂AlkeneWittig Reaction
RNH₂ImineCondensation
R₂NHEnamineCondensation
X₂/NaOH (X = Cl, Br, I)CarboxylateHaloform Reaction

Advanced Spectroscopic and Photophysical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering critical insights into the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For Ethanone (B97240), 2-phenyl-1-(8-quinolinyl)-, the spectrum is expected to be dominated by several characteristic absorption bands that confirm its key structural features.

The most prominent peak would be the carbonyl (C=O) stretching vibration from the ketone group, which typically appears in the range of 1680-1700 cm⁻¹. The conjugation with the quinoline (B57606) ring system may shift this absorption to a slightly lower wavenumber. The presence of aromatic rings (phenyl and quinolinyl) would be confirmed by multiple bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) bridge connecting the phenyl and carbonyl groups would be observed in the 2850-2960 cm⁻¹ range. Furthermore, characteristic C-N stretching vibrations from the quinoline ring are expected in the fingerprint region, typically between 1300 and 1360 cm⁻¹.

Interactive Table: Expected FT-IR Data for Ethanone, 2-phenyl-1-(8-quinolinyl)-

Expected Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3150C-H StretchAromatic (Phenyl & Quinolinyl)
2850-2960C-H StretchAliphatic (-CH₂-)
1680-1700C=O StretchKetone
1450-1600C=C StretchAromatic (Phenyl & Quinolinyl)
1300-1360C-N StretchQuinoline Ring

Raman Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For Ethanone, 2-phenyl-1-(8-quinolinyl)-, the spectrum would show distinct signals for the protons of the quinoline ring, the phenyl ring, and the methylene bridge.

The protons on the quinoline ring are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic system and the nitrogen atom. The specific chemical shifts and coupling patterns would allow for the assignment of each proton on the quinoline scaffold. The five protons of the monosubstituted phenyl ring would likely appear as a multiplet between 7.2 and 7.4 ppm. The most shielded signal in the aromatic region would belong to these phenyl protons. The two protons of the methylene (-CH₂-) group would give rise to a singlet at approximately 4.3-4.5 ppm. Its downfield shift is due to the influence of the adjacent electron-withdrawing carbonyl group and the aromatic phenyl ring.

Interactive Table: Predicted ¹H NMR Data for Ethanone, 2-phenyl-1-(8-quinolinyl)-

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.5 - 9.0Multiplets, Doublets6HQuinolinyl-H
7.2 - 7.4Multiplet5HPhenyl-H
4.3 - 4.5Singlet2H-CH₂-

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for Ethanone, 2-phenyl-1-(8-quinolinyl)- would display a number of distinct signals corresponding to the carbonyl, aromatic, and aliphatic carbons.

The carbonyl carbon (C=O) is expected to be the most downfield signal, appearing around 195-200 ppm. The carbons of the quinoline and phenyl rings would resonate in the aromatic region, typically between 120 and 150 ppm. The quaternary carbons, those not bonded to any protons, would generally show weaker signals. The aliphatic methylene carbon (-CH₂-) would be observed further upfield, likely in the range of 45-50 ppm.

Interactive Table: Predicted ¹³C NMR Data for Ethanone, 2-phenyl-1-(8-quinolinyl)-

Predicted Chemical Shift (δ, ppm)Carbon Type
195 - 200Carbonyl (C=O)
120 - 150Aromatic (Quinolinyl & Phenyl carbons)
45 - 50Aliphatic (-CH₂-)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be instrumental in assigning the adjacent protons within the quinoline and phenyl rings by showing cross-peaks between them. For instance, it would confirm the connectivity of the protons around each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. This would definitively assign the signals for the methylene group and each protonated carbon of the aromatic rings.

Electronic Absorption and Emission Spectroscopy

The photophysical properties of Ethanone, 2-phenyl-1-(8-quinolinyl)- are dictated by its electronic structure, which features a combination of aromatic systems (phenyl and quinoline) and a carbonyl group. This unique arrangement gives rise to distinct absorption and emission characteristics that are sensitive to the molecular environment.

The UV-Visible absorption spectrum of Ethanone, 2-phenyl-1-(8-quinolinyl)- is characterized by multiple absorption bands corresponding to different electronic transitions within the molecule. The primary chromophores are the quinoline ring, the phenyl ring, and the ketone functional group. These transitions are broadly classified as π→π* and n→π*. mdpi.comresearchgate.net

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the extensive π-conjugated systems of the phenyl and quinoline rings. nih.gov Multiple high-energy bands in the UV region (around 220-350 nm) can be attributed to these transitions. mdpi.com

n→π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (n), primarily the lone pair on the carbonyl oxygen and the quinoline nitrogen, to a π* antibonding orbital. youtube.com These transitions are typically lower in energy, appearing at longer wavelengths compared to π→π* transitions, and are characterized by a significantly lower intensity (small ε). youtube.com The n→π* transition of the carbonyl group is often observed as a distinct shoulder or a weak band on the tail of the more intense π→π* absorption bands. youtube.com

The absorption profile is a composite of these transitions, reflecting the complex electronic landscape of the molecule.

Table 1: Representative Electronic Absorption Data for Ethanone, 2-phenyl-1-(8-quinolinyl)-

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
~235 25,000 π→π* (Quinoline/Phenyl)
~280 12,000 π→π* (Quinoline/Phenyl)
~320 8,000 π→π* (Conjugated System)
~390 500 n→π* (Carbonyl)

Note: The data in this table is illustrative and represents typical values for similar chromophoric systems.

Upon absorption of photons, excited molecules of Ethanone, 2-phenyl-1-(8-quinolinyl)- can relax to the ground state via radiative pathways, namely fluorescence and phosphorescence.

Fluorescence: This process involves the rapid emission of a photon from the lowest singlet excited state (S₁) to the singlet ground state (S₀). The emission typically occurs at a longer wavelength than the absorption (a phenomenon known as the Stokes shift) due to energy loss from vibrational relaxation in the excited state. The rigid, planar structure of the quinoline moiety is expected to favor fluorescence by reducing non-radiative decay pathways.

Phosphorescence: Alternatively, the initially formed singlet excited state (S₁) can undergo intersystem crossing (ISC) to the lowest triplet state (T₁). Radiative decay from T₁ to the S₀ ground state results in phosphorescence. This process is "spin-forbidden," leading to a much longer lifetime for the excited triplet state compared to the singlet state. The presence of the carbonyl group, which can facilitate ISC via spin-orbit coupling, suggests that phosphorescence could be a competing deactivation pathway, particularly at low temperatures or in rigid matrices where collisional quenching is minimized.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed. wikipedia.org It is a critical parameter for evaluating the emissive properties of a compound.

The quantum yield is related to the rate constants of radiative (k_r) and non-radiative (k_nr) decay from the excited singlet state by the equation: Φ_f = k_r / (k_r + k_nr) wikipedia.org

The fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state, is the reciprocal of the sum of the decay rates: τ_f = 1 / (k_r + k_nr)

From these relationships, the individual rate constants can be determined:

Radiative Rate Constant (k_r) = Φ_f / τ_f researchgate.net

Non-Radiative Rate Constant (k_nr) = (1 - Φ_f) / τ_f researchgate.net

These parameters are often solvent-dependent, as the local environment can influence the rates of the different decay processes. researchgate.net

Table 2: Hypothetical Photophysical Parameters in Different Solvents

Solvent Quantum Yield (Φf) Lifetime (τf, ns) k_r (10⁸ s⁻¹) k_nr (10⁸ s⁻¹)
Cyclohexane 0.15 2.5 0.60 3.40
Dichloromethane 0.25 3.8 0.66 1.97
Acetonitrile (B52724) 0.35 5.0 0.70 1.30
Ethanol 0.30 4.5 0.67 1.56

Note: This data is hypothetical, illustrating the typical influence of solvent polarity on photophysical properties.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Visible absorption or emission bands with a change in solvent polarity. mdpi.comresearchgate.net This phenomenon is particularly pronounced in molecules that exhibit a significant change in dipole moment upon electronic excitation.

In Ethanone, 2-phenyl-1-(8-quinolinyl)-, the phenyl group can act as an electron donor and the electron-withdrawing quinoline-carbonyl system acts as an acceptor. Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, moving electron density from the phenyl ring to the quinoline moiety. nih.gov This creates an excited state with a much larger dipole moment than the ground state. umbc.edu

In polar solvents, this highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. umbc.edu This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases. nih.gov This positive solvatochromism is a hallmark of an ICT state. nih.gov

Time-resolved spectroscopic techniques, such as laser flash photolysis, are employed to directly observe and characterize transient excited states. researchgate.net By exciting a sample with a short, intense laser pulse, the formation and decay of short-lived species like singlet and triplet excited states can be monitored via their transient absorption spectra. rsc.org

For Ethanone, 2-phenyl-1-(8-quinolinyl)-, laser flash photolysis could be used to:

Identify the Triplet State: Directly observe the triplet-triplet absorption spectrum. rsc.org

Determine Triplet Lifetime: Measure the decay kinetics of the triplet state in various solvents and in the presence of quenchers (like oxygen).

Quantify Intersystem Crossing: Elucidate the efficiency and timescale of the S₁ → T₁ intersystem crossing process.

Study Reactivity: Investigate the reactivity of the triplet state with other molecules, such as hydrogen donors or electron acceptors. researchgate.net

These studies provide crucial insights into the dynamic behavior of the molecule following photoexcitation, complementing the steady-state absorption and emission data. researchgate.net

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound and to deduce its structure based on its fragmentation patterns. wvu.edu

For Ethanone, 2-phenyl-1-(8-quinolinyl)-, with a chemical formula of C₁₇H₁₃NO, the calculated monoisotopic mass is 247.0997 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, verifying the elemental formula.

When subjected to ionization techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), the molecular ion ([M]+• or [M+H]+) undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov Predicted key fragmentation pathways for Ethanone, 2-phenyl-1-(8-quinolinyl)- include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.

Loss of the phenylmethyl (benzyl) radical (•CH₂C₆H₅), resulting in a quinoline-carbonyl cation.

Loss of the quinolinyl radical (•C₉H₆N), leading to a phenylacetyl cation.

Cleavage of the Quinoline Ring: The heterocyclic quinoline system can undergo characteristic ring-opening and fragmentation, often involving the loss of small neutral molecules like HCN.

McLafferty Rearrangement: This rearrangement is generally not favored for this structure due to the lack of an available gamma-hydrogen on a flexible alkyl chain.

Analysis of the resulting fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the phenyl, carbonyl, and quinoline moieties. wvu.edunih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for Ethanone, 2-phenyl-1-(8-quinolinyl)-

m/z (mass-to-charge ratio) Proposed Fragment Ion Structure Neutral Loss
247.10 [C₁₇H₁₃NO]⁺• (Molecular Ion)
156.05 [C₁₀H₆NO]⁺ •C₇H₇ (Benzyl radical)
128.05 [C₉H₆N]⁺ C₈H₇O (Phenylacetyl radical)
91.05 [C₇H₇]⁺ C₁₀H₆NO (Quinoline-carbonyl radical)

Note: The m/z values are for the most abundant isotopes and represent plausible fragmentation pathways.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and configuration in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules within the crystal lattice.

A thorough review of published scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for Ethanone, 2-phenyl-1-(8-quinolinyl)- . However, as of the latest available information, a complete single-crystal structure determination for this specific compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not publicly available.

While crystallographic data for related quinoline derivatives exist, the strict focus on Ethanone, 2-phenyl-1-(8-quinolinyl)- precludes their inclusion in this article. The determination of its crystal structure would be a valuable contribution to the field, providing crucial insights into its solid-state conformation and packing, which are fundamental to understanding its physical properties. Without experimental data, any discussion of its specific solid-state structure would be speculative.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For the target molecule, this would involve analyzing its fundamental quantum mechanical properties.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra

TDDFT is a computational method used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules by calculating the energies of electronic excited states. This allows for the theoretical determination of the wavelengths at which a molecule absorbs light. A search for TDDFT studies to predict the absorption spectra of Ethanone (B97240), 2-phenyl-1-(8-quinolinyl)- did not yield any specific results.

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis, QTAIM, NCI-RDG)

There are no specific studies available that have performed Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), or Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) analysis on Ethanone, 2-phenyl-1-(8-quinolinyl)-.

Such analyses are crucial for understanding the intermolecular forces that govern the crystal packing and solid-state structure of a molecule. For instance, Hirshfeld surface analysis helps in visualizing and quantifying intermolecular contacts like hydrogen bonds and π-π stacking. QTAIM analysis provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density. While these techniques have been applied to other quinoline (B57606) derivatives to elucidate their supramolecular chemistry, the specific data for Ethanone, 2-phenyl-1-(8-quinolinyl)- is not present in the available literature.

Theoretical Elucidation of Reaction Mechanisms and Pathways

No dedicated computational studies on the reaction mechanisms and pathways for the synthesis of Ethanone, 2-phenyl-1-(8-quinolinyl)- were identified. Theoretical elucidations, often using Density Functional Theory (DFT), are employed to understand the energetics, transition states, and intermediates of a chemical reaction.

For related structures, computational methods have been used to investigate synthetic routes such as the Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions, which are plausible methods for synthesizing phenyl quinolinyl ketones. For example, DFT calculations can help predict the regioselectivity of a reaction or compare the feasibility of different catalytic cycles. However, a specific theoretical investigation detailing the formation of Ethanone, 2-phenyl-1-(8-quinolinyl)- has not been published.

Molecular Dynamics Simulations (in non-biological contexts)

There is no available research detailing molecular dynamics (MD) simulations of Ethanone, 2-phenyl-1-(8-quinolinyl)- in non-biological contexts. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the properties of materials in the liquid or amorphous state. While MD simulations are a common tool in computational chemistry, they have not been specifically applied to investigate the properties of Ethanone, 2-phenyl-1-(8-quinolinyl)- in contexts such as materials science or solution-phase dynamics.

Coordination Chemistry of Ethanone, 2 Phenyl 1 8 Quinolinyl As a Ligand

Design and Synthesis of Metal Complexes Incorporating Ethanone (B97240), 2-phenyl-1-(8-quinolinyl)- and Analogues

The design of metal complexes incorporating Ethanone, 2-phenyl-1-(8-quinolinyl)- is predicated on its potential to act as a bidentate chelating ligand. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the carbonyl group are strategically positioned to form a stable five-membered chelate ring upon coordination to a metal center. This N,O-donor set is a common feature in many quinoline-based ligands and is known to form stable complexes with a wide range of transition metals. researchgate.net

The synthesis of metal complexes with this ligand would typically involve the reaction of Ethanone, 2-phenyl-1-(8-quinolinyl)- with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt, with common solvents including ethanol, methanol (B129727), acetonitrile (B52724), or dimethylformamide (DMF). The reaction conditions, such as temperature and reaction time, would be optimized to promote the formation of the desired complex and maximize the yield.

For instance, a general synthetic procedure could involve dissolving equimolar amounts of the ligand and a metal halide (e.g., CuCl₂, CoCl₂, Ni(OAc)₂) in a suitable solvent and refluxing the mixture for several hours. jchemlett.com Upon cooling, the resulting metal complex may precipitate out of the solution and can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum. In cases where the complex is highly soluble, crystallization can be induced by slow evaporation of the solvent or by the addition of a less polar co-solvent.

Metal Ion Typical Precursor Salt Potential Solvent(s) General Reaction Conditions
Copper(II)CuCl₂·2H₂O, Cu(OAc)₂·H₂OEthanol, MethanolReflux, Room Temperature
Cobalt(II)CoCl₂·6H₂O, Co(OAc)₂·4H₂OEthanol, DMFReflux
Nickel(II)NiCl₂·6H₂O, Ni(OAc)₂·4H₂OEthanol, MethanolReflux
Zinc(II)ZnCl₂, Zn(OAc)₂·2H₂OEthanol, AcetonitrileRoom Temperature, Reflux

Exploration of Coordination Modes and Ligand Binding Sites (N, O-donor characteristics)

Ethanone, 2-phenyl-1-(8-quinolinyl)- is expected to primarily function as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the exocyclic carbonyl group. This N,O-bidentate coordination is a well-established mode for 8-substituted quinoline derivatives, leading to the formation of a stable five-membered chelate ring. researchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom of the quinoline ring and a lone pair on the oxygen atom of the carbonyl group act as the donor sites.

The coordination of the ligand to a metal center can be confirmed by various spectroscopic techniques. In the infrared (IR) spectrum of the free ligand, a characteristic stretching vibration for the C=O group would be observed. Upon coordination to a metal ion, this band is expected to shift to a lower frequency (a redshift). This shift is indicative of the donation of electron density from the carbonyl oxygen to the metal center, which weakens the C=O bond. Similarly, changes in the vibrational frequencies associated with the quinoline ring, particularly the C=N stretching vibration, would also be observed upon coordination of the nitrogen atom.

The N,O-donor characteristics of analogous 8-hydroxyquinoline (B1678124) ligands are well-documented, where coordination occurs through the quinoline nitrogen and the deprotonated hydroxyl oxygen. researchgate.netjchemlett.com For Ethanone, 2-phenyl-1-(8-quinolinyl)-, the neutral carbonyl oxygen acts as the donor, which may result in slightly different electronic properties of the resulting complexes compared to those of 8-hydroxyquinolinates.

Structural Analysis of Coordination Compounds (e.g., by X-ray Diffraction of Metal-Organic Frameworks)

The definitive determination of the three-dimensional structure of coordination compounds is achieved through single-crystal X-ray diffraction analysis. While specific crystal structures of metal-organic frameworks (MOFs) or discrete complexes involving Ethanone, 2-phenyl-1-(8-quinolinyl)- are not reported, the structural motifs can be inferred from related systems.

It is anticipated that this ligand would form mononuclear, dinuclear, or polynuclear complexes depending on the metal-to-ligand ratio, the nature of the metal ion, and the presence of any ancillary ligands or counter-ions. In a simple mononuclear complex, a central metal ion would be coordinated to one or more molecules of the ligand. For example, with divalent metal ions (M²⁺), complexes with the general formula [M(L)₂]²⁺ or [M(L)₂X₂] (where L is the ligand and X is a monodentate anion) could be formed, likely exhibiting distorted octahedral or square planar geometries.

The crystal structures of cobalt(III) complexes with 8-hydroxyquinoline and phenanthroline bases have been determined, revealing a distorted octahedral CoN₅O coordination environment. rsc.org This highlights the ability of the 8-substituted quinoline scaffold to participate in the formation of stable, well-defined coordination spheres. The phenyl group at the 2-position of the ethanone moiety may influence the crystal packing of the complexes through π-π stacking interactions, potentially leading to the formation of supramolecular architectures.

Parameter Expected Observation
Coordination Geometry Distorted Octahedral, Square Planar, Tetrahedral
Metal-Ligand Stoichiometry 1:1, 1:2, 1:3
Bond Angles N-M-O bite angle around 90°
Intermolecular Interactions π-π stacking, hydrogen bonding (if co-ligands are present)

Electronic and Spectroscopic Properties of Metal Complexes

The electronic properties of metal complexes with Ethanone, 2-phenyl-1-(8-quinolinyl)- are governed by the nature of the metal ion and the ligand field created by the N,O-donor set. The coordination of the ligand to a transition metal with a partially filled d-orbital will result in the splitting of these orbitals into different energy levels.

The electronic absorption spectra (UV-Vis) of these complexes would be expected to exhibit bands corresponding to ligand-centered (π→π* and n→π*) transitions and metal-centered (d-d) transitions. The ligand-centered transitions are typically observed in the ultraviolet region, while the d-d transitions, which are often weak, appear in the visible region and are responsible for the color of the complexes. Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be observed.

For instance, the electronic spectra of transition metal complexes with 8-hydroxyquinoline derivatives show absorption bands that are assigned to π→π* and n→π* transitions. scirp.org The positions and intensities of the d-d absorption bands provide information about the coordination geometry and the ligand field strength. The magnetic moments of paramagnetic complexes, determined from magnetic susceptibility measurements, can further elucidate the electronic structure and the spin state of the central metal ion. researchgate.net

Spectroscopic Technique Expected Information
Infrared (IR) Spectroscopy Confirmation of N,O-coordination via shifts in ν(C=O) and ν(C=N)
UV-Visible Spectroscopy Information on electronic transitions (d-d, π→π, n→π, CT) and coordination geometry
Nuclear Magnetic Resonance (NMR) Elucidation of the structure in solution for diamagnetic complexes
Magnetic Susceptibility Determination of the spin state and magnetic properties of paramagnetic complexes

Reactivity and Stability of Metal-Ligand Systems

The reactivity and stability of metal complexes containing Ethanone, 2-phenyl-1-(8-quinolinyl)- are important aspects of their coordination chemistry. The stability of the metal-ligand bond is influenced by several factors, including the nature of the metal ion (e.g., its charge, size, and Lewis acidity) and the basicity of the ligand's donor atoms. The formation of a five-membered chelate ring generally imparts significant thermodynamic stability to the complex (the chelate effect).

The stability of metal 8-hydroxyquinolinates in solution has been extensively studied, and it is known that the stability constants of these complexes are influenced by the basicity of the ligand's donor sites and the solvent composition. mcmaster.ca Similar trends would be expected for complexes of Ethanone, 2-phenyl-1-(8-quinolinyl)-.

In-depth Analysis of Ethanone, 2-phenyl-1-(8-quinolinyl)- in Supramolecular Chemistry and Crystal Engineering

A comprehensive review of the current scientific literature reveals a notable absence of specific research focused on the supramolecular chemistry and crystal engineering of the compound Ethanone, 2-phenyl-1-(8-quinolinyl)-. Consequently, detailed experimental data regarding its self-assembly principles, co-crystallization behavior, and the design of functional supramolecular architectures are not available.

While the fundamental principles of supramolecular chemistry provide a theoretical framework for how this molecule might behave, there are no published studies to substantiate such hypotheses with empirical evidence. The quinoline and phenyl rings within the molecule's structure suggest a potential for various intermolecular interactions; however, without crystallographic data or solution-based studies, any discussion would be purely speculative.

Supramolecular Chemistry and Crystal Engineering

There is no specific research documenting the self-assembly of Ethanone (B97240), 2-phenyl-1-(8-quinolinyl)-. The potential for this molecule to engage in intermolecular interactions such as hydrogen bonding, halogen bonding, or π-π stacking has not been experimentally or computationally investigated in the available scientific literature. The molecular structure contains aromatic rings (phenyl and quinolinyl) which are known to participate in π-π stacking interactions, and the nitrogen atom in the quinoline (B57606) ring could potentially act as a hydrogen bond acceptor. However, no studies have confirmed or characterized these interactions for this specific compound.

A search for crystal structures or co-crystallization studies involving Ethanone, 2-phenyl-1-(8-quinolinyl)- yielded no results. The solid-state structure of this compound remains undetermined, and there are no reports of its use as a co-former in crystal engineering. As such, no data on its lattice formation, packing motifs, or polymorphism is available.

Given the lack of fundamental research into the self-assembly and solid-state properties of Ethanone, 2-phenyl-1-(8-quinolinyl)-, there are no reports on its application in the design of functional supramolecular architectures. The development of materials with specific functions based on the organized assembly of this molecule has not been explored.

Applications in Catalysis and Advanced Materials Science

Catalytic Roles of Ethanone (B97240), 2-phenyl-1-(8-quinolinyl)- and its Derivatives

The presence of both a nitrogen atom in the quinoline (B57606) ring and an oxygen atom in the ethanone group allows for the formation of stable complexes with a variety of metal centers, making these compounds promising ligands in catalysis.

Derivatives of Ethanone, 2-phenyl-1-(8-quinolinyl)- have shown potential as ligands in transition metal-catalyzed reactions, particularly in olefin polymerization and cross-coupling reactions. The quinoline moiety can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity.

In the field of olefin polymerization, late transition metal catalysts are of significant interest due to their tolerance to functional groups and their ability to produce polymers with unique microstructures. mdpi.com Ligands based on 8-substituted quinolines, such as 8-arylnaphthylamines, have been shown to create a "sandwich-like" structure around the metal center, which can enhance catalyst performance. mdpi.com While direct studies on Ethanone, 2-phenyl-1-(8-quinolinyl)- as a ligand for olefin polymerization are not extensively reported, the structural similarity to effective ligands suggests its potential. The steric bulk and electronic nature of the 2-phenyl-1-(8-quinolinyl)ethanone ligand could be fine-tuned by modifying the phenyl group to control polymer molecular weight and branching. For instance, Group 4 metal complexes incorporating dianionic, tridentate 2-aryl-8-anilinoquinoline ligands have been utilized as catalysts for polymerizing olefins. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the formation of carbon-carbon bonds. lmaleidykla.ltresearchgate.net The efficiency of these reactions often relies on the nature of the ligand coordinated to the palladium center. Quinoline-containing ligands can play a crucial role in stabilizing the active palladium species and facilitating the catalytic cycle. For example, palladium complexes have been used for the cross-coupling of 4-tosyl-2(5H)-furanone with various boronic acids. ysu.am The coordination of a ligand like Ethanone, 2-phenyl-1-(8-quinolinyl)- could potentially enhance the catalytic activity and substrate scope of such reactions. The development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates highlights the versatility of palladium catalysis in synthesizing complex nitrogen-containing heterocycles. nih.gov

Catalytic ReactionPotential Role of Ethanone, 2-phenyl-1-(8-quinolinyl)- DerivativesKey Features
Olefin PolymerizationAs a ligand to tune catalyst activity and polymer properties. mdpi.comSteric and electronic effects of the quinoline and phenyl groups.
Cross-Coupling ReactionsAs a ligand to stabilize the metal catalyst and enhance reactivity. lmaleidykla.ltresearchgate.netCoordination to palladium to facilitate oxidative addition and reductive elimination.

The development of metal-free catalytic systems is a growing area of research, driven by the desire for more sustainable and cost-effective chemical transformations. mdpi.comresearchgate.net While the primary catalytic applications of quinoline derivatives have been in metal-based systems, there is emerging interest in their use in organocatalysis.

The quinoline nitrogen of Ethanone, 2-phenyl-1-(8-quinolinyl)- can act as a Lewis base, potentially activating substrates in a catalytic cycle. Furthermore, the enolizable ketone functionality could participate in hydrogen bonding interactions, directing the stereochemical outcome of a reaction. While specific examples of Ethanone, 2-phenyl-1-(8-quinolinyl)- as an organocatalyst are not yet prevalent, the broader class of quinoline-containing molecules has been explored in metal-free synthesis. For instance, a metal-free N-H/C-H carbonylation process using phenyl isocyanate has been developed for the synthesis of various N-heterocycles. organic-chemistry.org This highlights the potential for designing catalytic systems where the quinoline scaffold plays a key role in activating reactants without the need for a transition metal. The synthesis of 3-acylquinolines through a transition metal-free annulation of anthranils and enaminones further demonstrates the feasibility of metal-free approaches to quinoline chemistry. mdpi.com

Asymmetric catalysis is a critical technology for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. The asymmetric hydrogenation of ketones to produce chiral alcohols is a well-established and environmentally benign process. nih.gov

The structure of Ethanone, 2-phenyl-1-(8-quinolinyl)- makes it a relevant molecule in the context of asymmetric hydrogenation in two ways: as a substrate for reduction to a chiral alcohol, and as a scaffold for the development of chiral ligands. The asymmetric hydrogenation of prochiral ketones, such as acetophenone, has been extensively studied using catalysts derived from chiral diamines and phosphines. researchgate.netnih.gov The reduction of the keto group in Ethanone, 2-phenyl-1-(8-quinolinyl)- would generate a new stereocenter, and the development of catalysts that can achieve this transformation with high enantioselectivity is an area of active research.

Furthermore, chiral derivatives of Ethanone, 2-phenyl-1-(8-quinolinyl)- could serve as ligands in asymmetric catalysis. By introducing chirality into the ligand framework, for example, through the use of a chiral amine in the synthesis of the quinoline ring, it is possible to create a chiral environment around a metal center. This chiral environment can then induce enantioselectivity in a variety of catalytic transformations. The use of Noyori-Ikariya type catalysts for the asymmetric transfer hydrogenation of aryl heteroaryl ketones demonstrates the effectiveness of this approach. mdpi.com

Asymmetric Catalysis ApplicationRelevance of Ethanone, 2-phenyl-1-(8-quinolinyl)-Potential Outcome
Asymmetric Hydrogenation SubstrateReduction of the ketone functionality.Synthesis of the corresponding chiral alcohol with high enantiomeric excess. nih.gov
Chiral Ligand ScaffoldIntroduction of chiral elements into the molecule.Development of new catalysts for various asymmetric transformations. mdpi.com

Potential in Functional Materials Development

The conjugated π-system of the quinoline and phenyl rings in Ethanone, 2-phenyl-1-(8-quinolinyl)- imparts interesting photophysical properties to the molecule, making it a promising candidate for the development of functional organic materials.

Non-linear optical (NLO) materials are essential for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netpageplace.de Organic molecules with extended π-conjugation and donor-acceptor character often exhibit significant NLO responses. mdpi.com The structure of Ethanone, 2-phenyl-1-(8-quinolinyl)- possesses these key features. The electron-rich phenyl group can act as a donor, while the quinoline ring and the carbonyl group can act as electron acceptors, leading to intramolecular charge transfer upon photoexcitation.

The third-order NLO properties of materials are often investigated using techniques such as the Z-scan method. mdpi.comrsc.org Studies on related organic molecules have shown that the magnitude of the NLO response can be tuned by modifying the molecular structure, for example, by introducing different substituents on the aromatic rings. The design of novel molecules with enhanced NLO properties is an active area of research, and Ethanone, 2-phenyl-1-(8-quinolinyl)- provides a versatile platform for such investigations.

The quinoline moiety is a well-known chromophore that is found in many luminescent materials. In particular, 8-hydroxyquinoline (B1678124) and its derivatives are widely used as ligands in the formation of highly luminescent metal complexes, which are employed as emitters in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The photophysical properties of organic luminescent materials are closely related to their molecular structure and intermolecular interactions. magtech.com.cn

Ethanone, 2-phenyl-1-(8-quinolinyl)- and its derivatives have the potential to be used as fluorescent materials. The extended conjugation and the presence of heteroatoms can lead to efficient light emission upon excitation. Furthermore, these molecules can be used as ligands to sensitize the emission of lanthanide ions, such as Eu(III), to create highly efficient phosphorescent materials. nih.gov The introduction of different substituents on the phenyl or quinoline rings can be used to tune the emission color and quantum efficiency of the resulting materials. Pyrimidine derivatives, which share some structural similarities with quinolines, have been successfully used as emitters in OLEDs. nih.gov The development of blue fluorescent materials is particularly important for full-color displays, and derivatives of Ethanone, 2-phenyl-1-(8-quinolinyl)- could be designed to emit in this region of the spectrum. researchgate.net

Luminescent Material ApplicationRole of Ethanone, 2-phenyl-1-(8-quinolinyl)- DerivativesPotential Advantages
FluorophoresAs the core emitting molecule. magtech.com.cnTunable emission wavelength and high quantum yield.
PhosphorsAs a ligand to sensitize lanthanide ion emission. nih.govEfficient energy transfer leading to strong phosphorescence.
Organic Light-Emitting Diodes (OLEDs)As an emitter or host material in the emissive layer. nih.govresearchgate.netPotential for high efficiency and color purity.

Analytical Methodologies for Ethanone, 2 Phenyl 1 8 Quinolinyl

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, stands as a cornerstone for the separation and analysis of "Ethanone, 2-phenyl-1-(8-quinolinyl)-" from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a reliable HPLC method for "Ethanone, 2-phenyl-1-(8-quinolinyl)-" involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time. Based on the analysis of structurally similar quinoline (B57606) derivatives, a reversed-phase approach is typically the most effective.

A common starting point for method development would involve a C18 stationary phase, which is well-suited for the separation of moderately polar compounds like "Ethanone, 2-phenyl-1-(8-quinolinyl)-". The mobile phase composition is a critical factor, generally consisting of a mixture of an organic modifier (such as acetonitrile (B52724) or methanol) and an aqueous component, often buffered to a specific pH. The addition of a small percentage of an acid, like formic acid or acetic acid, can improve peak shape and resolution by suppressing the ionization of the quinoline nitrogen.

Optimization of the mobile phase gradient, flow rate, and column temperature is essential to fine-tune the separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound with a good peak shape in a reasonable timeframe.

Table 1: Illustrative HPLC Method Parameters for Quinoline Derivatives

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This table presents a hypothetical starting point for method development based on common practices for similar compounds and is not based on specific experimental data for "Ethanone, 2-phenyl-1-(8-quinolinyl)-".

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter run times. UPLC methods developed for quinoline alkaloids often employ similar stationary and mobile phases as HPLC but with adjusted gradients and higher flow rates to leverage the benefits of the smaller particle technology. tandfonline.com A UPLC-MS/MS method for the analysis of quinoline alkaloids, for example, utilized a C18 column with a mobile phase of acetonitrile and water containing formic acid. tandfonline.comnih.gov This approach allows for rapid and sensitive quantification, which is particularly beneficial for high-throughput screening and metabolic studies.

Chiral Separation Strategies for Enantiomers or Diastereomers

As "Ethanone, 2-phenyl-1-(8-quinolinyl)-" possesses a chiral center, the separation of its enantiomers is of significant importance, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the most common technique for enantiomeric resolution.

The primary strategy involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds, including those containing aromatic and heterocyclic moieties. Cyclodextrin-based and macrocyclic antibiotic-based CSPs, like teicoplanin, have also proven effective for the chiral separation of quinolone compounds. nih.gov

Method development for chiral separations typically involves screening a variety of CSPs and mobile phases, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase and polar organic modes. The choice of mobile phase modifiers can significantly impact enantioselectivity.

Spectroscopic Analytical Techniques for Quantification and Detection

Spectroscopic techniques are indispensable for both the quantification and structural elucidation of "Ethanone, 2-phenyl-1-(8-quinolinyl)-".

Due to its aromatic quinoline and phenyl rings, "Ethanone, 2-phenyl-1-(8-quinolinyl)-" is expected to exhibit strong absorbance in the ultraviolet-visible (UV-Vis) region. This property is routinely exploited for its detection in HPLC and UPLC analysis. A photodiode array (PDA) detector can provide the full UV spectrum of the eluting peak, aiding in peak identification and purity assessment. Based on studies of other 8-substituted quinolines, the maximum absorption wavelength (λmax) is likely to be in the range of 230-280 nm.

Fluorescence spectroscopy can offer higher sensitivity and selectivity for quantification. Many quinoline derivatives are known to be fluorescent. The excitation and emission wavelengths would need to be determined experimentally for "Ethanone, 2-phenyl-1-(8-quinolinyl)-", but literature on similar 8-acylquinolines could provide a starting point for method development.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for both quantification and structural confirmation. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain a characteristic fragmentation pattern, which is invaluable for structural elucidation and for developing highly selective and sensitive quantitative methods using techniques like multiple reaction monitoring (MRM).

Development of Robust Sample Preparation and Extraction Protocols

The effective analysis of "Ethanone, 2-phenyl-1-(8-quinolinyl)-" from various matrices, such as biological fluids, environmental samples, or reaction mixtures, necessitates a robust sample preparation and extraction protocol. The primary goals of this step are to remove interfering matrix components, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE) is a classic and versatile technique. For a moderately polar compound like "Ethanone, 2-phenyl-1-(8-quinolinyl)-", a suitable organic solvent (e.g., dichloromethane, ethyl acetate) can be used to extract the analyte from an aqueous sample. The pH of the aqueous phase may need to be adjusted to ensure the compound is in its neutral form to maximize partitioning into the organic layer.

Solid-Phase Extraction (SPE) offers a more automated and often more efficient alternative to LLE. A variety of sorbents can be employed depending on the properties of the analyte and the matrix. For "Ethanone, 2-phenyl-1-(8-quinolinyl)-", a reversed-phase sorbent (e.g., C18) would be a logical choice. The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a strong organic solvent. For quinoline compounds in water samples, SPE has been successfully applied. nih.gov

Table 2: General Solid-Phase Extraction Protocol for Quinoline Compounds

Step Procedure
Conditioning Pass methanol (B129727) followed by water through the C18 cartridge.
Loading Pass the aqueous sample containing the analyte through the cartridge.
Washing Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

| Elution | Elute the analyte with a small volume of a strong organic solvent (e.g., acetonitrile or methanol). |

This table outlines a general procedure and specific solvents and volumes would need to be optimized for "Ethanone, 2-phenyl-1-(8-quinolinyl)-".

The choice of the most appropriate sample preparation technique will depend on factors such as the nature of the sample matrix, the concentration of the analyte, and the required sample throughput.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives, including Ethanone (B97240), 2-phenyl-1-(8-quinolinyl)-, has traditionally relied on classical methods such as the Skraup, Friedländer, and Doebner-von Miller syntheses. nih.govresearchgate.net However, these established procedures often face criticism for their significant drawbacks, which include long reaction times, the use of hazardous chemicals, high temperatures, and the generation of substantial waste. nih.govresearchgate.net In response to growing environmental and economic concerns, the focus of contemporary chemical synthesis has shifted towards the development of greener and more sustainable methodologies. researchgate.netacs.org

Future research is actively pursuing novel synthetic pathways that prioritize efficiency and environmental responsibility. Key areas of exploration include:

Green Catalysis: The use of environmentally benign catalysts is a cornerstone of sustainable synthesis. Formic acid, for example, has emerged as a versatile and eco-friendly catalyst for quinoline synthesis, offering advantages like milder reaction conditions and reduced waste. ijpsjournal.com Similarly, magnetic nanoparticles are being investigated as recyclable and highly efficient catalysts for generating a wide array of quinoline derivatives. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are being increasingly employed as alternatives to conventional heating. nih.gov These techniques can dramatically reduce reaction times from hours to minutes, often leading to higher product purity and a broader scope of applicable substrates. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules like quinoline derivatives in a single step from multiple starting materials. nih.gov This approach enhances atom economy and minimizes the need for intermediate separation and purification steps, thereby reducing solvent usage and waste generation. researchgate.netnih.gov

Eco-Friendly Solvents: A significant effort is being made to replace hazardous organic solvents with greener alternatives, such as water or ionic liquids, in the synthesis of quinoline scaffolds. researchgate.net

The table below summarizes a comparison between traditional and emerging green synthetic approaches for quinoline derivatives.

FeatureTraditional Synthesis MethodsGreen Synthetic Approaches
Catalysts Strong acids (e.g., sulfuric acid), hazardous chemicals nih.govresearchgate.netFormic acid, magnetic nanoparticles, reusable catalysts researchgate.netijpsjournal.com
Energy Source Conventional heating, high temperatures nih.govMicrowave irradiation, ultrasound nih.govresearchgate.net
Reaction Time Often long (hours to days) nih.govSignificantly shorter (minutes) researchgate.net
Solvents Often hazardous organic solvents nih.govWater, green solvents, or solvent-free conditions researchgate.net
Efficiency Multi-step processes with intermediate work-ups nih.govOne-pot synthesis, multicomponent reactions researchgate.netnih.gov
Environmental Impact Generation of significant chemical waste researchgate.netReduced waste, improved atom economy, use of recyclable resources researchgate.netacs.org

These innovative strategies hold the promise of making the synthesis of compounds like Ethanone, 2-phenyl-1-(8-quinolinyl)- not only more efficient but also more aligned with the principles of sustainable chemistry. acs.org

Advanced Computational Modeling for Predictive Material Design and Reactivity

The advent of powerful computational tools is revolutionizing the process of drug discovery and materials science. mit.edumit.edu For quinoline-based structures, advanced computational modeling offers a pathway to rationally design new molecules with tailored properties, significantly reducing the time and cost associated with experimental synthesis and testing. nih.govresearchgate.net

Future research in this domain will likely focus on several key areas:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are fundamental tools for predicting the biological activity of new compounds. nih.gov By developing robust QSAR models for quinoline derivatives, researchers can predict their efficacy against various biological targets and optimize their structures for enhanced activity. nih.gov These models have been successfully used to predict the toxicological profiles of quinoline derivatives, showing good correlation with experimental data. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking allows for the visualization of interactions between a ligand, such as a quinoline derivative, and its target protein. researchgate.net This technique helps in understanding the binding modes and affinities of potential drug candidates. researchgate.net Furthermore, molecular dynamics (MD) simulations can elucidate the conformational stability of the ligand-protein complex over time, providing deeper insights into the binding affinity. nih.gov

In Silico ADMET Prediction: Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov Early-stage ADMET assessment helps in identifying and filtering out compounds with unfavorable pharmacokinetic profiles, thereby streamlining the drug development pipeline. nih.gov

Predictive Material Design: Beyond biological applications, computational modeling is being used to design next-generation materials. mit.edumit.edu Algorithms can predict how different chemical building blocks can be combined to create advanced materials with specific, desirable functions, such as those needed for organic electronics. mit.edumdpi.com

The integration of these computational approaches, often powered by artificial intelligence and machine learning, enables a more targeted and efficient design of novel quinoline-ethanone derivatives for a wide range of applications. mit.edu

Development of Next-Generation Functional Materials Based on Quinoline-Ethanone Scaffolds

The unique structural and electronic properties of the quinoline nucleus make it a privileged scaffold in the development of advanced functional materials. nih.gov The versatility of the quinoline-ethanone framework allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties for specific applications. nih.gov

Future research is poised to leverage these characteristics for the creation of next-generation materials, particularly in the field of organic electronics:

Organic Semiconductors: Quinoline derivatives are being explored as components of organic semiconductors. The π-conjugated system of the quinoline ring can be extended and modified to create materials with high electron acceptability and low LUMO (Lowest Unoccupied Molecular Orbital) levels, which are desirable properties for n-type semiconductors used in organic field-effect transistors (OFETs). mdpi.com

Optoelectronic Devices: The tunable electronic properties of quinoline-based scaffolds make them promising candidates for applications in optoelectronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to modify the molecular structure allows for control over the material's band-gap and energy levels, which are critical for device performance. mdpi.com

Sensors and Probes: The quinoline moiety is a well-known fluorophore. This property can be harnessed to develop fluorescent chemosensors for the detection of specific ions or molecules. The ethanone component can be functionalized to introduce specific binding sites, leading to highly selective and sensitive sensors.

The continuous innovation in synthetic methodologies, particularly multicomponent reactions, will facilitate the rapid and efficient generation of a diverse library of quinoline-ethanone derivatives. nih.gov This will, in turn, accelerate the discovery and development of novel functional materials with tailored properties for a wide array of technological applications. nih.gov The synergy between advanced synthesis, computational design, and materials science will be crucial in unlocking the full potential of the quinoline-ethanone scaffold.

Q & A

Q. What are the recommended synthetic routes for preparing Ethanone, 2-phenyl-1-(8-quinolinyl)-, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis of quinolinyl-containing ethanones typically involves Ullmann-type coupling or nucleophilic substitution. For example, a modified protocol (adapted from ) includes:

  • Reagents : 8-haloquinoline derivatives (e.g., 8-iodo-1H-quinolin-2-one), phenylacetylene, CuI catalyst, K₂CO₃ base, and a solvent system like isopropanol/ethylene glycol.
  • Conditions : Reflux under inert atmosphere (argon) for 24–48 hours. Post-reaction, the mixture is quenched with aqueous ammonia, extracted with dichloromethane, and purified via silica gel chromatography.
  • Critical Parameters : Catalyst loading (0.05–0.1 eq.), temperature control (80–100°C), and solvent polarity to favor cyclization. Yield optimization requires careful monitoring of reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing Ethanone, 2-phenyl-1-(8-quinolinyl)-, and what key spectral markers should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (quinolinyl protons) and δ 7.0–7.4 ppm (phenyl group). The acetyl group (C=O) adjacent to the quinoline ring may deshield nearby protons.
    • ¹³C NMR : Confirm the ketone carbonyl at δ 190–210 ppm.
  • IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm⁻¹ and C-N stretches (quinoline) at ~1350–1450 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the quinolinyl-phenyl backbone .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound for X-ray diffraction?

Methodological Answer:

  • Solvent Selection : Use methanol or ethanol due to moderate polarity. Slow evaporation at 4–6°C promotes crystal growth.
  • Technique : Dissolve 1–2 mg of the compound in 2 mL of methanol, seal the vial with a semi-permeable membrane, and allow gradual solvent evaporation over 4–6 weeks. Paratone-N oil is recommended for cryoprotection during X-ray data collection at 90 K .

Q. What safety precautions are critical when handling Ethanone, 2-phenyl-1-(8-quinolinyl)- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and consult a physician. Provide the safety data sheet (SDS) to medical personnel, as seen in analogous quinolinyl compounds .
  • Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.

Advanced Research Questions

Q. How can SHELX software be utilized to resolve structural ambiguities in X-ray crystallography data for this compound?

Methodological Answer:

  • Structure Solution : Use SHELXS for direct methods to generate initial phase models. For challenging cases (e.g., twinned crystals), employ SHELXD for dual-space cycling.
  • Refinement : Apply SHELXL with high-resolution data (d ≤ 0.8 Å) for anisotropic displacement parameters. Use restraints for disordered regions (e.g., flexible phenyl groups). Validate with R-factor convergence (R1 < 5%) and Hirshfeld atom refinement (HAR) for hydrogen positioning .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in the crystal lattice of this compound?

Methodological Answer:

  • Graph Set Analysis : Use ORTEP-3 () to visualize hydrogen-bonding motifs (e.g., C=O···H-N). Assign graph notations (e.g., D (donor)A (acceptor)) to classify chains (C), rings (R), or intramolecular (S) interactions.
  • Software Tools : Mercury (CCDC) or PLATON for quantitative analysis of bond distances/angles. Compare with Etter’s rules () to predict packing patterns .

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Protocol :
    • Protein Preparation : Retrieve a target structure (e.g., from PDB), remove water, and add polar hydrogens.
    • Ligand Preparation : Generate 3D conformers of the compound using OpenBabel or Avogadro .
    • Docking : Use AutoDock Vina or PyRx with a grid box centered on the active site. Set exhaustiveness ≥100 for thorough sampling.
    • Validation : Compare docking scores (ΔG) with known inhibitors and perform MD simulations (e.g., GROMACS ) to assess stability .

Q. What computational methods are suitable for evaluating the ADMET properties of this compound?

Methodological Answer:

  • ADMET Prediction :
    • Lipinski’s Rule : Use SwissADME to check parameters (MW ≤ 500, LogP ≤ 5, H-bond donors ≤5, acceptors ≤10).
    • Toxicity : ProTox-II for hepatotoxicity and carcinogenicity risk assessment.
    • Metabolism : CYP450 interaction profiling via MetaSite . For analogs like 1-(2-hydroxy-5-methyl phenyl) ethanone, zero Lipinski violations were reported, suggesting favorable bioavailability .

Q. How can researchers reconcile contradictory crystallographic data (e.g., disorder vs. twinning) during refinement?

Methodological Answer:

  • Disorder Handling : In SHELXL , split atoms into partial occupancy sites (e.g., PART 0.7/0.3) and apply similarity restraints (SIMU/DELU).
  • Twinning : Use TWIN and BASF commands in SHELXL to refine twin fractions. Validate with Hooft parameters (|y| < 0.1) and R-value consistency across twin domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.